1-ethyl-4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes multiple functional groups such as ethyl, methyl, sulfonyl, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multistep reactions starting from readily available precursors. One common method involves the cyclocondensation of hydrazine derivatives with acetylenic ketones to form the pyrazole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Another heterocyclic compound with a different core structure but similar applications in medicinal chemistry.
Uniqueness
1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H26N6O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-ethyl-4-[(1-ethyl-3-methylpyrazol-4-yl)sulfonylamino]-N-(2-methylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H26N6O3S/c1-6-21-9-13(15(19-21)16(23)17-8-11(3)4)20-26(24,25)14-10-22(7-2)18-12(14)5/h9-11,20H,6-8H2,1-5H3,(H,17,23) |
InChI Key |
FKWSTWIEQYSWGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NC2=CN(N=C2C(=O)NCC(C)C)CC |
Origin of Product |
United States |
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